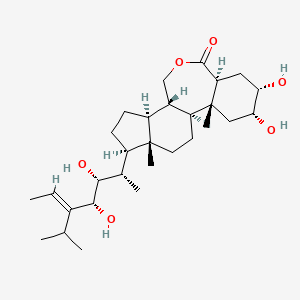

28-Homodolicholide

Description

28-Homodolicholide is a C29-brassinosteroid (BR) belonging to the steroid lactone class, characterized by a 5α-cholestane carbon skeleton with oxygenated functional groups. Its IUPAC name, (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.0²,⁷.0¹²,¹⁶]octadecan-8-one, reflects its complex tetracyclic structure and hydroxylation at C22 and C23 . Biosynthetically, it derives from isofucosterol via intermediates such as 22-hydroxyisofucosterol and 6-deoxo-28-homoDS, with β-sitosterol serving as an alternative precursor . Analytical identification employs HPLC and IR spectroscopy, using methanol-water-acetonitrile mobile phases and phenylboronate derivatization .

Properties

CAS No. |

86630-40-2 |

|---|---|

Molecular Formula |

C29H48O6 |

Molecular Weight |

492.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(E,2S,3R,4R)-3,4-dihydroxy-5-propan-2-ylhept-5-en-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H48O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h7,15-16,18-26,30-33H,8-14H2,1-6H3/b17-7+/t16-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 |

InChI Key |

LRRBQWHWKJDDAW-OXMALERUSA-N |

Isomeric SMILES |

C/C=C(/[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)\C(C)C |

Canonical SMILES |

CC=C(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homodolicholide involves several steps, starting from stigmasterol. The process includes the introduction of requisite functional groups into both the steroidal nucleus and the side chain. An olefinic ketone intermediate is treated with m-chloroperbenzoic acid in dichloromethane at room temperature for 8 days to yield epoxy lactones. The epoxy ring is then opened using a phenylselenyl anion prepared from diphenyl diselenide and sodium borohydride. This mixture is treated with hydrogen peroxide to give a crystalline form of the compound .

Industrial Production Methods: The use of readily available starting materials like stigmasterol and common reagents makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 28-Homodolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxy ring formation and opening are key steps in its synthesis.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride.

Substitution: Phenylselenyl anion from diphenyl diselenide.

Major Products: The major products formed from these reactions include epoxy lactones and their regioisomeric mixtures, which are further processed to yield this compound .

Scientific Research Applications

28-Homodolicholide has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:

Chemistry: It serves as a model compound for studying the synthesis and reactions of brassinosteroids.

Biology: It is used to understand the role of brassinosteroids in plant growth and development.

Agriculture: Its plant growth-promoting properties make it valuable for enhancing crop yields and stress resistance.

Mechanism of Action

The mechanism of action of 28-Homodolicholide involves its interaction with specific receptor kinases in plants. These receptors mediate signal transduction pathways that regulate various physiological processes. The compound’s effects are exerted through posttranslational modifications and the recruitment of different proteins to the receptor complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Brassinosteroids

Dolicholide (C28-BR)

- Structural Differences : Dolicholide lacks the C29 methyl group present in 28-homodolicholide, resulting in a C28 backbone. Both share a 6-oxo-7-oxalactone function and 22α,23α-dihydroxylation.

- Biosynthetic Pathway : Dolicholide originates from campesterol, whereas this compound derives from isofucosterol or β-sitosterol, highlighting divergent substrate specificity in BR pathways .

28-Homodolichosterone (C29-BR)

- Biological Role : Both compounds are intermediates in BR biosynthesis, but 28-homodolichosterone is a ketone precursor to lactone-containing BRs like this compound .

Castasterone (C28-BR)

- Structural Similarities : Castasterone shares the 6-oxo group and 22,23-diol configuration with this compound but lacks the lactone and C29 methyl group.

- Activity: Castasterone is a direct precursor to brassinolide (the most active BR) and shows higher bioactivity than this compound in rice lamina inclination assays .

Analytical and Functional Distinctions

Chromatographic Behavior

- HPLC Retention : this compound’s larger hydrophobic C29 chain results in longer retention times compared to dolicholide and castasterone under identical ODS-C18 column conditions (220 nm detection) .

- Derivatization: Phenylboronic acid complexes with vicinal diols (C22 and C23) in this compound, aiding purification—a method less effective for mono-hydroxylated BRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.